1-(6-Ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential applications. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms. These structural elements contribute to the compound’s biological activity and its potential use in various scientific research applications.
Preparation Methods
The synthesis of 1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common synthetic route involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by the functionalization of the ring to introduce the pyrimidine group. Reaction conditions often include the use of strong bases or acids to facilitate cyclization and functionalization steps. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrolidine or pyrimidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid can be compared with other similar compounds, such as:
1-(6-ethylpyrimidin-4-yl)piperidin-3-amine: This compound features a piperidine ring instead of a pyrrolidine ring, which may result in different biological activity and applications.
Pyrrolidine derivatives: Other pyrrolidine-based compounds may have different substituents on the ring, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-2-9-5-10(13-7-12-9)14-4-3-8(6-14)11(15)16/h5,7-8H,2-4,6H2,1H3,(H,15,16) |
InChI Key |
LDAKHXBDTIVHSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(C2)C(=O)O |
Origin of Product |
United States |
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